Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate is an organic compound classified as a tertiary amine. It has a molecular formula of C11H22N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H22N2O2 . More detailed structural information may be available from suppliers or in scientific literature.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 214.31 . More specific physical and chemical properties such as density, boiling point, and flash point were not found in the available resources.Scientific Research Applications
Stereoselective Synthesis
Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate and its derivatives are primarily used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, when reacted with L-selectride, yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. This stereoselective synthesis is crucial for producing cis isomers. Subsequently, the Mitsunobu reaction followed by alkaline hydrolysis can afford the corresponding trans (3R,4R) isomers, as elaborated by Boev et al. (2015).
Synthesis of Novel Protein Tyrosine Kinase Inhibitor
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound related to this compound, is a key intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis involves a series of steps, starting from readily available reagents, and offers advantages in terms of raw material availability, simplicity, and suitability for industrial scale-up, as outlined by Xin-zhi (2011).
Scaffold for Substituted Piperidines
The compound also serves as a scaffold for the preparation of substituted piperidines. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is described through the regioselective ring-opening of a racemic N-Boc-protected compound, which is then converted into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides, as described by Harmsen et al. (2011).
NMR Tag for High-Molecular-Weight Systems
Interestingly, this compound related compound, O-tert-Butyltyrosine, is used as an NMR tag for high-molecular-weight systems. It allows the observation of the tert-butyl group in one-dimensional (1)H NMR spectra without isotope labeling, providing a narrow signal in a spectral region with limited overlap with other methyl resonances. This application is crucial for observing and assigning resonances in large protein complexes and measuring submicromolar ligand binding affinities, as highlighted by Chen et al. (2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWKSXEVUZEMI-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.